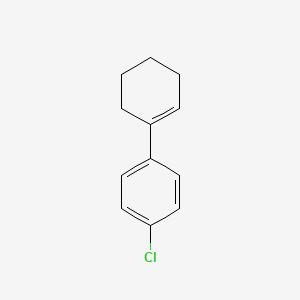

4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Description

Contextualization within Biphenyl (B1667301) and Tetrahydrobiphenyl Chemistry

Biphenyls, characterized by two phenyl rings linked by a single carbon-carbon bond, are a cornerstone in organic chemistry. wikipedia.org They are known for their thermal stability and have been extensively studied for their electronic properties and as precursors to more complex molecules. wikipedia.org The introduction of a chlorine atom, as seen in 4-chlorobiphenyl, can significantly alter the electronic nature and reactivity of the biphenyl system.

The partial hydrogenation of one of the phenyl rings to a cyclohexyl or cyclohexenyl ring, as in 4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl, introduces a three-dimensional character to the otherwise planar biphenyl structure. This transformation from a fully aromatic system to a mixed aromatic-alicyclic structure has profound implications for the molecule's conformational flexibility and its potential interactions with other molecules.

Structural Features and Nomenclature of this compound

The systematic name, this compound, precisely describes the molecule's architecture. The "1,1'-biphenyl" core indicates two phenyl rings connected at their respective C1 positions. The "tetrahydro-" prefix signifies that one of the rings is partially saturated with four additional hydrogen atoms, specifically at positions 2, 3, 4, and 5, resulting in a cyclohexenyl or cyclohexyl ring. The "4'-Chloro" indicates a chlorine atom substituent on the fourth carbon of the unhydrogenated phenyl ring (the primed ring).

Table 1: Key Structural and Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C12H13Cl |

| IUPAC Name | This compound |

| Core Scaffold | Tetrahydrobiphenyl |

| Key Substituents | 4'-Chloro |

Significance of Tetrahydrobiphenyl Scaffolds in Advanced Organic Synthesis

Tetrahydrobiphenyl scaffolds are valuable building blocks in organic synthesis. The presence of both a reactive aromatic ring and a modifiable alicyclic ring allows for a diverse range of chemical transformations. The aromatic portion can undergo electrophilic and nucleophilic substitution reactions, while the saturated or partially saturated ring can be functionalized through various aliphatic chemistry techniques. This dual reactivity makes them versatile intermediates for the construction of more complex molecular architectures, including those found in medicinal chemistry and materials science.

Overview of Key Research Areas for this compound and its Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the investigation of its analogues provides insight into its potential areas of interest. For instance, derivatives such as 4'-chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylic acid have been identified as impurities of pharmaceutical compounds. chemicalbook.com The synthesis and properties of related amino derivatives, like 4'-chloro-biphenyl-2-ylamine, have also been explored. chemsrc.comsigmaaldrich.com These examples suggest that the 4'-chloro-tetrahydrobiphenyl core is a relevant scaffold in the synthesis and analysis of biologically active molecules. Further research into this specific compound could unveil unique chemical properties and synthetic utilities.

Structure

3D Structure

Properties

CAS No. |

17380-84-6 |

|---|---|

Molecular Formula |

C12H13Cl |

Molecular Weight |

192.68 g/mol |

IUPAC Name |

1-chloro-4-(cyclohexen-1-yl)benzene |

InChI |

InChI=1S/C12H13Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |

InChI Key |

PQQHLHBKGIWDLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 4 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl Analogues

Oxidation and Reduction Chemistry

The reactivity of tetrahydrobiphenyl scaffolds is significantly influenced by the interplay between the saturated alicyclic ring and the aromatic ring. This duality allows for a range of oxidative and reductive transformations targeting either portion of the molecule.

The oxidation of tetrahydrobiphenyl scaffolds, such as 4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl, primarily targets the benzylic C-H bonds of the tetrahydro ring, which are adjacent to the aromatic system. These positions are activated and more susceptible to oxidation due to the stabilization of radical or cationic intermediates by the neighboring aromatic ring. masterorganicchemistry.comnih.gov

The oxidation of these benzylic methylene (B1212753) groups is a fundamental method for C-H functionalization, leading to the formation of valuable intermediates like alcohols and ketones. masterorganicchemistry.comnih.gov For instance, the oxidation of a tetrahydrobiphenyl analogue can proceed to form a benzylic alcohol, which may be further oxidized to the corresponding ketone. nih.govbeilstein-journals.org This transformation is challenging because of the high propensity for the alcohol intermediate to over-oxidize. nih.gov

Various methods have been developed for benzylic C-H oxidation, including:

Metal-Catalyzed Oxidation : Transition metal catalysts, such as those based on copper, cobalt, or manganese, are often used in combination with oxidants like tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net

Hypervalent Iodine Reagents : Reagents like 2-iodoxybenzoic acid (IBX) can effect benzylic oxidations, often proceeding through a radical mechanism. masterorganicchemistry.combeilstein-journals.org

Permanganate (B83412) and Chromic Acid : Harsh but effective reagents like hot potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the benzylic position, typically all the way to a carboxylic acid if a benzylic C-H bond is present. masterorganicchemistry.com

In the context of metabolic pathways, lower-chlorinated biphenyls can be transformed by cytochrome P-450 enzymes. nih.gov This process often involves the formation of arene oxide intermediates, which can then be converted to mono- and di-hydroxylated metabolites and further oxidized to quinones. nih.govnih.govresearchgate.net While these studies focus on the biphenyl (B1667301) core, similar enzymatic processes could potentially target the benzylic positions of a tetrahydrobiphenyl scaffold.

The table below summarizes common conditions for benzylic oxidation applicable to tetrahydrobiphenyl analogues.

| Oxidation Method | Reagents/Catalyst | Typical Product | Reference(s) |

| Metal-Catalyzed | CuCl₂ / TBHP | Ketone | nih.gov, researchgate.net |

| Permanganate Oxidation | Hot KMnO₄ | Carboxylic Acid | masterorganicchemistry.com |

| Hypervalent Iodine | IBX (2-Iodoxybenzoic acid) | Alcohol/Ketone | masterorganicchemistry.com |

| Metabolic (Enzymatic) | Cytochrome P-450 | Hydroxylated derivatives, Quinones | nih.gov |

The reduction of biphenyl and tetrahydrobiphenyl derivatives can be achieved through several distinct pathways, primarily involving catalytic hydrogenation or dissolving metal reductions. These methods can target either the aromatic ring system or existing functional groups.

Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic rings. The hydrogenation of biphenyl over platinum-containing catalysts (e.g., 3 wt. % Pt/C) at elevated temperature and pressure (e.g., 180 °C and 70 atm) can proceed to reduce one or both aromatic rings. beilstein-journals.org The rate of hydrogenation tends to decrease as the degree of substrate hydrogenation increases. beilstein-journals.org Various catalysts, including those based on platinum, palladium, and nickel, are effective for these transformations. beilstein-journals.orgresearchgate.net For instance, the hydrogenation of 2-nitrobiphenyl (B167123) is a standard method to prepare 2-aminobiphenyl. wikipedia.org

Dissolving Metal Reductions: The Birch reduction, which typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. wikipedia.org Metal-ammonia reductions of biphenyl derivatives can proceed through mechanisms involving one-electron and one-proton additions or two-electron and two-proton additions, depending on the conditions. researchgate.net Another potent reducing agent is lithium biphenyl, which contains the highly reducing biphenyl radical anion. taylorfrancis.com This reagent is versatile and prepared in situ for various reduction applications. taylorfrancis.com

The following table outlines key reduction methods for biphenyl scaffolds.

| Reduction Method | Reagents/Catalyst | Typical Transformation | Reference(s) |

| Catalytic Hydrogenation | H₂, Pt/C or other noble metals | Reduction of aromatic ring(s) | beilstein-journals.org |

| Catalytic Hydrogenation | H₂, Sulfided Co-Mo-Al₂O₃ | Reduction of aromatic ring(s) | |

| Dissolving Metal Reduction | Na or Li in liquid NH₃/alcohol | Partial reduction of aromatic ring | researchgate.net, wikipedia.org |

| Radical Anion Reduction | Lithium biphenyl | General reduction of substrates | taylorfrancis.com |

Substitution and Functionalization Reactions

Functionalization of the biphenyl and tetrahydrobiphenyl framework is crucial for modifying its properties and synthesizing more complex molecules. These reactions include nucleophilic and electrophilic substitutions on the aromatic ring, as well as specific reactions like chloromethylation and halogenation.

Electrophilic Aromatic Substitution (EAS): The biphenyl system readily undergoes electrophilic aromatic substitution, a fundamental reaction where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comnih.gov The two phenyl rings are in conjugation, and the substituent phenyl group acts as an activating, ortho, para-director. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (2- and 6-) or para (4-) to the pivotal bond. The site of substitution is determined by which of the two rings is more activated (or less deactivated) by other substituents. masterorganicchemistry.com Common EAS reactions include nitration (using nitric and sulfuric acids) and halogenation.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, nucleophilic aromatic substitution occurs when the aromatic ring is electron-deficient. This typically requires the presence of one or more strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. For polychlorinated biphenyls, nucleophilic substitution is most effective on highly chlorinated substrates. nih.gov

Chloromethylation is a valuable reaction for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring, providing a versatile handle for further synthetic transformations. The most common method is the Blanc chloromethylation reaction. nih.govresearchgate.net This reaction involves treating the aromatic compound with formaldehyde (B43269) (or paraformaldehyde) and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃). nih.gov

The mechanism involves the protonation of formaldehyde under acidic conditions, which generates a highly electrophilic species. This electrophile is then attacked by the pi-electrons of the aromatic ring in a classic electrophilic aromatic substitution. The resulting benzyl (B1604629) alcohol is rapidly converted to the chloromethyl derivative under the reaction conditions.

When applied to biphenyl, the reaction can yield a mixture of products, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and di-substituted products like 4,4'-bis(chloromethyl)biphenyl. The reaction conditions, such as temperature, reactant ratios, and duration, can be optimized to favor the formation of a specific product. For example, using a recyclable phase-separation system, 4,4'-bis(chloromethyl)biphenyl has been synthesized in high yield.

| Reaction | Reagents | Catalyst | Product(s) on Biphenyl | Reference(s) |

| Blanc Chloromethylation | Formaldehyde (or paraformaldehyde), HCl | ZnCl₂, FeCl₃, Metal triflates | 4-(chloromethyl)-1,1'-biphenyl, 4,4'-bis(chloromethyl)biphenyl | researchgate.net,,, |

Halogenation is a key method for functionalizing aromatic rings and can be integral to the synthesis of halogenated tetrahydrobiphenyls. The process typically involves an electrophilic aromatic substitution mechanism.

For a biphenyl precursor, direct halogenation with chlorine, bromine, or iodine usually requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, FeBr₃) to increase the electrophilicity of the halogen. The halogen atom is introduced at the ortho and para positions, consistent with the directing effect of the phenyl substituent.

In the synthesis of a halogenated tetrahydrobiphenyl, the halogenation step can be performed either before or after the reduction of one of the phenyl rings.

Halogenate then Reduce: The biphenyl core is first halogenated, followed by the selective reduction of one of the rings.

Reduce then Halogenate: The biphenyl is first reduced to a tetrahydrobiphenyl, and then the remaining aromatic ring is halogenated. The partially saturated ring would act as an alkyl substituent, directing the incoming halogen to the ortho and para positions of the aromatic ring.

The choice of route depends on the desired final structure and the compatibility of the functional groups with the reaction conditions. Stereoselective halogenation methods, such as those involving stereospecific anti-addition to alkenes, could be relevant if the tetrahydro ring is generated from a partially unsaturated intermediate.

| Halogen | Reagents | Catalyst | Reaction Type | Reference(s) |

| Bromine | Br₂ | FeBr₃ | Electrophilic Aromatic Substitution | |

| Chlorine | Cl₂ | AlCl₃ or FeCl₃ | Electrophilic Aromatic Substitution | |

| Iodine | I₂ with an oxidizing agent (e.g., HNO₃) | None required | Electrophilic Aromatic Substitution |

Alkylation and Acylation Reactions in Biphenyl Derivatives

Alkylation and acylation reactions, particularly the Friedel-Crafts reactions, are fundamental for introducing new carbon-carbon bonds to aromatic rings. In analogues of this compound, the tetralin-like portion of the molecule can undergo these electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents on the aromatic ring.

Friedel-Crafts acylation, for instance, involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For a tetralin system, acylation typically occurs at the position para to the alkyl substituent, if available, due to steric hindrance at the ortho positions. In the case of this compound analogues, the substitution pattern on the tetrahydro-naphthalene ring will direct the incoming acyl group. The chloro-substituted phenyl ring is generally deactivated towards electrophilic attack compared to the unsubstituted ring.

The choice of catalyst and reaction conditions can significantly influence the product distribution. For example, in the acylation of chlorobenzene (B131634), a variety of Lewis acids can be employed, each potentially yielding different isomer distributions. While AlCl₃ is common, other catalysts like SbCl₅, FeCl₃, SnCl₄, and TiCl₄ have also been utilized.

| Substrate | Acylating Agent | Catalyst | Solvent | Major Product(s) | Isomer Distribution (ortho:meta:para) |

|---|---|---|---|---|---|

| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | Chlorobenzophenones | 3-12% : 0.1-4% : 84-97% |

| Toluene | Acetyl Chloride | AlCl₃ | CS₂ | Methylacetophenones | Minor : - : Major |

| Anisole (B1667542) | Acetic Anhydride | Zeolite | - | Methoxyacetophenones | - : - : >90% |

Mechanistic Studies of Reactions Involving Tetrahydrobiphenyl Structures

Elucidating the precise step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. For reactions involving tetrahydrobiphenyl structures, a variety of experimental techniques are employed to probe the reaction mechanisms, distinguish between possible pathways, and identify reactive intermediates.

Radical Trapping Experiments in Reaction Pathway Elucidation

Radical trapping experiments are a powerful tool for detecting the presence of short-lived radical intermediates in a reaction. These experiments involve introducing a "radical trap" or "radical scavenger," a molecule that can react rapidly and irreversibly with any radical species formed. The detection of a product formed from the radical and the trap provides strong evidence for a radical-mediated mechanism.

A commonly used radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, abbreviated as TEMPO. TEMPO is a stable nitroxide radical that can efficiently scavenge carbon-centered and other radicals. For instance, in a reaction where the formation of an aryl radical derived from a 4'-chloro-tetrahydrobiphenyl analogue is suspected, the addition of TEMPO would lead to the formation of a stable adduct. The identification of this TEMPO-aryl adduct, typically by mass spectrometry, would confirm the intermediacy of the aryl radical.

The rate at which a radical is trapped depends on the nature of the radical and the trap itself. Rate constants for the trapping of various carbon-centered radicals by nitroxides have been determined, showing that these reactions are generally very fast.

| Radical Species | Solvent | Temperature (°C) | Rate Constant (k_trapping) [M⁻¹s⁻¹] |

|---|---|---|---|

| 1-Phenylethyl | Acetonitrile | 25 | 7.5 x 10⁷ |

| Benzyl | Benzene | 25 | 2.1 x 10⁸ |

| tert-Butyl | Benzene | 25 | 1.1 x 10⁹ |

Crossover Experiments for Mechanistic Understanding

Crossover experiments are designed to distinguish between intramolecular (within a single molecule) and intermolecular (between different molecules) reaction pathways. This is often achieved by using isotopic labeling, where one of the reactants is chemically identical to another but contains a heavier isotope at a specific position.

For example, in a biaryl synthesis involving a palladium-catalyzed cross-coupling reaction, one could investigate whether the coupling partners remain associated with the same catalyst molecule throughout the process or if they can "cross over" to other catalyst centers. A hypothetical crossover experiment for the synthesis of a biphenyl derivative might involve reacting an equimolar mixture of an unlabeled aryl halide and a deuterium-labeled aryl halide with an organoboron reagent.

If the reaction is strictly intramolecular, only the unlabeled biphenyl and the deuterium-labeled biphenyl would be formed. However, if the aryl groups can exchange between catalyst centers (an intermolecular process), then a "crossover" product containing one unlabeled and one deuterium-labeled aryl group would also be detected. The presence or absence of this crossover product provides direct insight into the mechanistic details of the catalytic cycle. Studies on Suzuki reactions have utilized deuterium (B1214612) labeling to show that the final reductive elimination step proceeds with retention of stereochemistry.

Investigation of Catalytic Reaction Pathways and Intermediates

Many important reactions for the synthesis of biphenyl derivatives are catalyzed by transition metals, most notably palladium. Understanding the catalytic cycle is key to optimizing these reactions. A typical catalytic cycle for a cross-coupling reaction, such as the Negishi or Suzuki coupling, involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a chloro-substituted biphenyl derivative), breaking the carbon-halogen bond and forming a Pd(II) intermediate.

Transmetalation : The organic group from an organometallic reagent (e.g., organozinc in Negishi coupling or organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium center couple to form the new carbon-carbon bond of the biphenyl product, regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

The intermediates in these catalytic cycles, such as the Pd(II) oxidative addition adduct, can sometimes be isolated and characterized, providing direct evidence for the proposed mechanism. The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency and selectivity of the reaction.

| Catalytic Step | Reaction Type | General Structure of Intermediate | Description |

|---|---|---|---|

| Oxidative Addition | Suzuki, Negishi, etc. | L₂Pd(Ar)(X) | A Pd(II) complex formed from the reaction of Pd(0) with an aryl halide (Ar-X). |

| Transmetalation | Suzuki | [L₂Pd(Ar)(R)] | A diorganopalladium(II) complex formed by the transfer of an organic group (R) from an organoboron compound. |

| Transmetalation | Negishi | L₂Pd(Ar)(R') | A diorganopalladium(II) complex formed by the transfer of an organic group (R') from an organozinc compound. |

| Reductive Elimination | Suzuki, Negishi, etc. | [L₂Pd(Ar)(R)] → Ar-R + L₂Pd(0) | The final step where the coupled product is released and the Pd(0) catalyst is regenerated. |

Hammett Plot Analysis in Reaction Kinetics and Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to two parameters: a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ

Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction itself.

The substituent constant, σ, reflects the electronic properties of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, implying a buildup of positive charge in the transition state.

For reactions involving this compound analogues, a Hammett plot can be constructed by measuring the reaction rates for a series of derivatives with different substituents on the phenyl ring and plotting log(k/k₀) against the corresponding σ values. The linearity of the plot can confirm that the reaction mechanism is consistent across the series of substituents, and the value of ρ provides insight into the charge distribution in the rate-determining step. For the chloro group at the 4'-position, its positive σ value indicates it is an electron-withdrawing group.

| Substituent (X) | σ_p | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing |

Advanced Spectroscopic and Structural Elucidation Techniques in Tetrahydrobiphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton and carbon-13 spectra, a complete structural assignment can be made.

The ¹H NMR spectrum of 4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl is expected to provide distinct signals corresponding to the protons on both the aromatic (chlorophenyl) and the saturated (cyclohexene) rings. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted chlorophenyl ring, appearing as two distinct doublets. The cyclohexene (B86901) ring protons would produce more complex signals, including one vinylic proton, two allylic protons, and four aliphatic protons, each with unique chemical shifts and multiplicities due to their differing electronic environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.28 | 2H | d (J ≈ 8.5 Hz) | Aromatic Protons (H-2', H-6') |

| ~7.15 | 2H | d (J ≈ 8.5 Hz) | Aromatic Protons (H-3', H-5') |

| ~6.05 | 1H | m | Vinylic Proton (H-6) |

| ~2.40 | 2H | m | Allylic Protons (H-2) |

| ~2.25 | 2H | m | Allylic Protons (H-5) |

| ~1.70 | 2H | m | Aliphatic Protons (H-3) |

| ~1.65 | 2H | m | Aliphatic Protons (H-4) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 12 distinct signals are expected, as the molecule lacks symmetry that would make any carbons chemically equivalent. Six signals would appear in the aromatic region (120-145 ppm) and six in the aliphatic/vinylic region, with four signals for the sp³ hybridized carbons of the cyclohexene ring (20-40 ppm) and two for the sp² hybridized carbons (120-140 ppm). The carbon atom bonded to the chlorine (C-4') would be identifiable by its chemical shift, typically around 132-134 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~139.5 | Aromatic Quaternary (C-1') |

| ~135.0 | Vinylic Quaternary (C-1) |

| ~133.0 | Aromatic Quaternary (C-4') |

| ~128.8 | Aromatic CH (C-3', C-5') |

| ~128.5 | Aromatic CH (C-2', C-6') |

| ~125.0 | Vinylic CH (C-6) |

| ~28.0 | Aliphatic CH₂ (C-2) |

| ~26.5 | Aliphatic CH₂ (C-5) |

| ~23.0 | Aliphatic CH₂ (C-3) |

| ~22.5 | Aliphatic CH₂ (C-4) |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₂H₁₃Cl). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two peaks for the molecular ion: M⁺ at m/z 192.07 and an M+2 peak at m/z 194.07, with the M+2 peak having approximately one-third the intensity of the M⁺ peak. Analysis of fragmentation patterns would likely show the loss of a chlorine atom ([M-Cl]⁺) and characteristic fragmentation of the cyclohexene ring, such as a retro-Diels-Alder reaction resulting in the loss of ethene ([M-28]⁺).

Table 3: Predicted HRMS and Fragmentation Data for this compound

| Predicted m/z | Assignment | Formula |

|---|---|---|

| 192.0706 | [M]⁺ (³⁵Cl) | C₁₂H₁₃³⁵Cl |

| 194.0677 | [M+2]⁺ (³⁷Cl) | C₁₂H₁₃³⁷Cl |

| 157.1017 | [M-Cl]⁺ | C₁₂H₁₃ |

| 164.0391 | [M-C₂H₄]⁺ (³⁵Cl) | C₁₀H₉³⁵Cl |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for aromatic C-H bonds, aliphatic C-H bonds, aromatic carbon-carbon double bonds, and the carbon-chlorine bond.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1650 | C=C Stretch | Vinylic |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1090 | C-Cl Stretch | Aryl Chloride |

| ~820 | C-H Bend | p-disubstituted aromatic |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Table 5: Potential Information from X-ray Crystallography of this compound

| Parameter | Information Provided | Status |

|---|---|---|

| Crystal System | The basic geometric lattice of the crystal. | Not Available |

| Space Group | The symmetry elements of the unit cell. | Not Available |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Not Available |

| Bond Lengths/Angles | Precise intramolecular distances and angles. | Not Available |

| Torsion (Dihedral) Angles | Conformational details, especially the ring-ring twist angle. | Not Available |

| Intermolecular Interactions | Analysis of crystal packing forces. | Not Available |

Computational and Theoretical Investigations of 4 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of chemical compounds. ekb.eg Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure of molecules, providing insights into their behavior. ekb.eg For chlorinated biphenyls, computational studies, including DFT calculations, have been used to validate decomposition pathways and understand bond cleavage energies, which are crucial for assessing their environmental fate and degradation mechanisms. nih.gov

The electronic structure of a molecule, determined by the arrangement of its electrons, governs its chemical properties. ekb.eg By calculating molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict sites of electrophilic and nucleophilic attack, thus forecasting the molecule's reactivity. For a molecule like 4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl, these calculations can identify which parts of the molecule are most likely to participate in chemical reactions.

Geometry optimization is a key step in these calculations, used to find the minimum energy structures that represent the equilibrium state of the molecule. lsu.edu For complex systems, this helps in understanding the most stable three-dimensional arrangement of the atoms.

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Acronym | Typical Application |

| Hartree-Fock | HF | Initial guess for more advanced methods, basic electronic structure. |

| Density Functional Theory | DFT | Geometry optimization, electronic properties, reaction mechanisms. ekb.eg |

| Møller-Plesset Perturbation Theory | MPn | Accurate energy calculations, electron correlation effects. |

| Coupled Cluster | CC | High-accuracy energy and property calculations for small to medium-sized molecules. |

Molecular Modeling and Conformational Analysis of Tetrahydrobiphenyls

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A crucial aspect of this is conformational analysis, which involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. nih.gov

For tetrahydrobiphenyls, the presence of the partially saturated ring introduces significant conformational flexibility compared to their fully aromatic biphenyl (B1667301) counterparts. Molecular modeling can be used to explore the potential energy surface of this compound to identify its most stable conformers. lsu.edu Techniques such as molecular mechanics force fields (e.g., MMFF94) and quantum chemical methods are used to calculate the energies of different conformations. nih.gov

The development of advanced models, such as diffusion generative models, has enhanced the ability to generate diverse and accurate molecular conformers, which is critical for understanding biological activity and reaction dynamics. arxiv.org For substituted biphenyls, the torsional angle between the two rings is a key parameter, which is influenced by the nature and position of the substituents. youtube.com In the case of this compound, the saturated ring will influence the preferred orientation of the phenyl ring.

Prediction of Chemical Reactivity and Selectivity in Biphenyl Transformations

Computational methods are invaluable for predicting the reactivity and selectivity of chemical transformations involving biphenyl systems. nih.gov Theoretical models can help rationalize why a reaction occurs at a specific site on a molecule (regioselectivity) or why it favors the formation of one stereoisomer over another (stereoselectivity).

For aromatic compounds like biphenyls, predicting site selectivity in reactions such as C-H functionalization is a significant challenge that can be addressed computationally. chemrxiv.org By analyzing the electronic and steric features of the substrate, models can predict the most likely sites for substitution. The reactions of biphenyls are often similar to those of benzene, undergoing electrophilic substitution. nih.gov Computational analysis of this compound would involve assessing the directing effects of the chloro-substituent and the tetrahydro-phenyl group on the aromatic ring.

Quantum chemical descriptors derived from DFT, such as local softness, can be used to predict regioselectivity in reactions like Diels-Alder or nucleophilic substitutions. mdpi.com These theoretical predictions can guide synthetic chemists in designing experiments and optimizing reaction conditions to achieve the desired products.

Stereochemical Analysis and Atropisomerism Studies in Biphenyl Systems

Biphenyl systems can exhibit a unique form of stereoisomerism called atropisomerism. pharmaguideline.comunacademy.com Atropisomers are stereoisomers that arise from hindered rotation around a single bond, allowing for the isolation of individual rotamers. wikipedia.org This phenomenon is a form of axial chirality, where the molecule is chiral due to the non-planar arrangement of groups around an axis of chirality, which in this case is the pivotal bond connecting the two rings. pharmaguideline.comyoutube.com

The stability of atropisomers depends on the energy barrier to rotation around the single bond. wikipedia.org Bulky substituents in the ortho positions of the biphenyl rings can create steric hindrance that restricts free rotation, leading to stable atropisomers. unacademy.comslideshare.net While this compound itself does not have ortho substituents on the chlorinated ring that would typically lead to classical atropisomerism, the stereochemistry of the tetrahydro-ring and its connection to the phenyl ring are critical aspects for stereochemical analysis.

Computational studies are essential for quantifying the rotational barriers in biphenyl systems and predicting whether atropisomers will be stable enough to be isolated at a given temperature. youtube.comnih.gov These studies help in understanding the structural requirements for atropisomerism and can be applied to various substituted biphenyls, including halogenated derivatives. ee-net.ne.jpstereoelectronics.org

Table 2: Factors Influencing Atropisomerism in Biphenyl Systems

| Factor | Description |

| Steric Hindrance | Bulky groups in the ortho-positions of the biphenyl core restrict rotation around the pivotal C-C bond. unacademy.com |

| Bridging Groups | Linking the two rings with a bridging atom or chain can restrict or facilitate rotation depending on the bridge size. slideshare.net |

| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization. youtube.com |

| Nature of Substituents | The size, shape, and electronic properties of substituents influence the rotational energy barrier. youtube.com |

Research Applications of 4 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Advanced Organic Structures

Biphenyl (B1667301) compounds, in general, serve as crucial precursors for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. taylorandfrancis.com However, specific documented instances of 4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl acting as a key synthetic intermediate are scarce.

Building Block for Halogenated Biphenyl Derivatives with Specific Chemical Properties

Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), are a class of compounds known for their chemical stability. cdc.gov The synthesis of specific, sterically hindered PCB derivatives can be achieved through methods like the Suzuki and Ullmann coupling reactions. nih.gov These reactions typically involve coupling aryl halides with arylboronic acids or other organometallic reagents. nih.gov While this compound contains a chloro-substituted phenyl ring, its specific application as a building block to create other halogenated biphenyls with targeted properties is not well-documented. The synthesis of compounds like 4'-chloro-2-nitrobiphenyl, a key intermediate for the fungicide Boscalid, starts from different precursors such as 1-chloro-2-nitrobenzene (B146284) and (4-chlorophenyl)boronic acid. researchgate.net

Design and Application as Ligands in Catalysis

Biphenyl scaffolds are integral to the design of privileged ligands, such as BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl), which are used in asymmetric catalysis. The development of chiral ligands is crucial for enantioselective synthesis. However, the literature does not specify the design or application of ligands derived directly from this compound for catalytic processes. Research in this area tends to focus on other functionalized biphenyls to create effective catalysts for reactions like Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. rsc.org

Development of New Synthetic Methodologies and General Chemical Reactions

New synthetic methods are constantly being developed to improve efficiency, reduce costs, and increase the scope of chemical transformations. orgsyn.orgorgsyn.org This includes novel palladium-catalyzed reactions or the use of unique reagents. For instance, methods for synthesizing 4'-chloro-2-aminobiphenyl, an intermediate for Boscalid, involve reactions like the Gomberg-Buckman reaction or palladium-catalyzed cross-coupling, starting from materials like p-chloroaniline or o-bromoaniline. google.comnih.govpatsnap.com There is no specific mention of this compound being used as a substrate or reagent in the development of new, general synthetic methodologies.

Exploration of Tetrahydrobiphenyl Scaffolds in Materials Science

The structural and electronic properties of biphenyl derivatives make them candidates for applications in materials science, such as in the development of functional polymers or liquid crystals. However, the exploration of scaffolds based specifically on this compound in materials science is not a prominent area of research found in the available literature. Research into novel coordination polymers for applications in luminescence and magnetism often utilizes more complex, functionalized organic linkers. researchgate.net

Future Directions and Emerging Research Avenues in Tetrahydrobiphenyl Chemistry

Innovations in Green Chemistry for Sustainable Synthesis of Biphenyls

The synthesis of biphenyl (B1667301) scaffolds, the core of tetrahydrobiphenyls, is undergoing a significant transformation driven by the principles of green chemistry. The focus is shifting from traditional methods, which often involve harsh conditions and hazardous reagents, towards more sustainable and environmentally benign alternatives. Key innovations include the use of alternative energy sources, greener solvents, and reusable catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool, offering rapid heating, significantly shorter reaction times, and often higher yields compared to conventional heating methods. nih.govtandfonline.comrasayanjournal.co.in This technique has been successfully applied to various cross-coupling reactions for biphenyl synthesis, demonstrating its potential for energy-efficient chemical production. nih.gov Another significant advancement is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. tandfonline.comacs.orgfigshare.com

The use of water as a reaction medium represents a major step towards sustainable chemistry. researchgate.netgoogle.com Researchers have developed water-soluble catalysts and microemulsion systems that facilitate biphenyl synthesis in aqueous environments. researchgate.netgoogle.com For instance, a water-soluble fullerene-supported Palladium(II) chloride nanocatalyst has been shown to be highly effective for Suzuki-Miyaura cross-coupling reactions in pure water at room temperature. researchgate.net Furthermore, the development of heterogeneous and reusable catalysts, such as palladium supported on silica (B1680970) or magnetic nanoparticles, is a critical area of research. figshare.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst consumption. figshare.comresearchgate.net

| Green Chemistry Approach | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, energy efficiency | Suzuki reactions at 50°C for 5 minutes | tandfonline.comfigshare.com |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification | Uncatalyzed multicomponent process for biphenyl-2-carbonitriles | acs.org |

| Aqueous Media | Environmentally benign, low cost, improved safety | Suzuki-Miyaura coupling using a water-soluble fullerene-supported PdCl₂ nanocatalyst | researchgate.net |

| Reusable Catalysts | Reduced catalyst waste and cost, simplified workup | Silica-based Pd(II) catalyst reusable for up to ten runs | figshare.com |

Advanced Spectroscopic Characterization Techniques for Complex Biphenyl Structures

The precise structural elucidation of complex biphenyl and tetrahydrobiphenyl derivatives is crucial for understanding their properties and reactivity. Modern spectroscopic techniques, often coupled with computational methods, provide unprecedented insight into their three-dimensional structures, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural analysis. osti.gov Advanced 2D NMR techniques, such as NOESY and DOSY, are instrumental in determining through-space interactions and the solution-state aggregation of biphenyl derivatives. researchgate.net For complex polychlorinated biphenyls (PCBs), detailed analysis of ¹³C NMR spectra, aided by computational models, allows for the determination of their conformational profiles. osti.gov

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is essential for the identification and quantification of biphenyl isomers, even in complex mixtures. rsc.orgresearchgate.netoup.com High-resolution mass spectrometry provides exact mass measurements, confirming elemental compositions, while techniques like chemical ionization can offer enhanced selectivity and reduced fragmentation compared to standard electron impact ionization, which is beneficial for analyzing co-eluting isomers. researchgate.net

The combination of experimental data with quantum mechanical calculations has become a powerful strategy. iucr.orgnih.govcomporgchem.com Computational studies can predict spectroscopic properties like NMR chemical shifts and analyze conformational mobility and molecular electrostatic potentials, offering a deeper understanding of structure-property relationships. osti.govnih.gov For instance, computational analysis has been used to rationalize the selective toxicity of different PCB congeners based on their electronic properties and preferred conformations. nih.gov

| Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| Advanced NMR (NOESY, DOSY) | Through-space correlations, host-guest interactions, diffusion coefficients | Studying host-guest interactions of biphenyl in supramolecular cages | researchgate.net |

| GC-MS | Separation, identification, and quantification of isomers | Isomeric characterization of polychlorinated biphenyls (PCBs) | rsc.org |

| Quantum Mechanics (QM) Calculations | Conformational analysis, rotational barriers, electronic properties (MEP), predicted spectra | Calculating the rotational barrier and molecular electrostatic potential of biphenyls | nih.govcomporgchem.com |

| X-ray Crystallography | Solid-state structure, bond lengths, torsion angles | Determining the effects of substituents on the intra-ring torsion angle | iucr.org |

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

The design of synthetic routes for complex molecules like functionalized tetrahydrobiphenyls is a significant challenge. The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this process through computer-aided synthesis planning (CASP). chemrxiv.orgopenreview.net These tools can predict retrosynthetic pathways, helping chemists to identify efficient routes from simple, commercially available starting materials. arxiv.orgnih.gov

Retrosynthesis algorithms work by recursively breaking down a target molecule into simpler precursors. openreview.netresearchgate.net AI models, often based on neural networks and trained on vast databases of known chemical reactions, can predict the most plausible "backward" reaction steps. chemrxiv.orgnih.gov These models can be template-based, relying on known reaction rules, or template-free, learning the underlying patterns of chemical transformations directly from data. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Efficient Tetrahydrobiphenyl Functionalization

The selective functionalization of the tetrahydrobiphenyl core is key to creating diverse and complex derivatives. Research in this area is heavily focused on the development of novel and more efficient catalytic systems.

Transition-metal-catalyzed C-H bond activation has emerged as a powerful strategy for the direct functionalization of arenes, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govyoutube.com Palladium-catalyzed reactions, in particular, have been developed for the synthesis of tetrahydrobiphenylenes through intramolecular C(sp²)-H functionalization. nih.govresearchgate.netkyoto-u.ac.jp These methods allow for the construction of the core ring system from simpler precursors in a step-economical fashion. researchgate.net

Photoredox catalysis is another rapidly expanding frontier. nih.govacs.org This approach uses visible light to drive chemical reactions via single-electron transfer (SET) pathways. beilstein-journals.org It enables a wide range of transformations under mild conditions, including C-H functionalization, that are often difficult to achieve with traditional thermal methods. nih.govacs.org For instance, photoredox catalysis has been used for the synthesis of complex diamine structures from N-benzylidene-[1,1'-biphenyl]-2-amines, showcasing its ability to facilitate unique bond formations. beilstein-journals.org The development of new photosensitizers and dual catalytic systems that combine photoredox catalysis with other transition metal catalysis is a particularly active area of research. beilstein-journals.org

Expanding the Scope of Chemical Transformations for Structural Diversification

To fully explore the chemical space around the tetrahydrobiphenyl scaffold, chemists are continuously seeking to expand the repertoire of available chemical transformations. This involves developing new reactions and adapting existing ones to enable late-stage functionalization and the introduction of a wider variety of functional groups.

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, remain fundamental for constructing the biphenyl core. nih.govrsc.orgbohrium.com Ongoing research aims to improve these reactions by using more abundant and less toxic metals, developing more robust ligands, and expanding the scope of compatible functional groups. rsc.orgacs.org The ability to perform these couplings on complex substrates without interfering with existing functionality is crucial for the synthesis of advanced derivatives.

Late-stage functionalization, the process of introducing functional groups into a complex molecule at a late step in the synthesis, is a highly desirable strategy. C-H activation methodologies are particularly well-suited for this purpose, as they allow for direct modification of the hydrocarbon skeleton. nih.gov The development of directing groups that can be temporarily installed to guide a catalyst to a specific C-H bond and then removed is a key approach to achieving high regioselectivity in these transformations. nih.govyoutube.com By expanding the toolbox of reliable and selective chemical reactions, researchers can more efficiently generate libraries of diverse tetrahydrobiphenyl analogues for applications in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl, and what catalysts or conditions improve yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts. For example, chloro-substituted biphenyl derivatives are often synthesized under inert atmospheres (e.g., N₂) with ligands like triphenylphosphine to stabilize the catalyst. Reaction temperatures between 80–110°C in polar aprotic solvents (e.g., DMF or THF) enhance yields. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended . For halogenated analogs (e.g., bromo derivatives), similar protocols apply, but halogen-specific optimization (e.g., stoichiometry of Grignard reagents) may be required .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogen and carbon environments, with characteristic shifts for the tetrahydro ring (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry. For example, related tetrahydro-biphenyl structures show intramolecular C–H···O interactions and chair conformations in the tetrahydro ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW 210.68 for C₁₂H₁₂ClF analogs) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

- Methodological Answer : Hirshfeld surface analysis reveals dominant intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize crystal lattices. For example, in dimethyl 4′-bromo-3-oxo-tetrahydro-biphenyl derivatives, C–H···O hydrogen bonds (15.4% contribution) and Br···H contacts (9.2%) dictate solubility and melting points. Computational tools like CrystalExplorer® quantify these interactions, enabling property prediction .

Q. What computational methods are used to predict the reactivity of the chloro substituent in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The chloro group’s electronegativity deactivates the biphenyl ring, directing electrophiles to meta positions. Molecular dynamics simulations (e.g., GROMACS) further assess solvent effects on reaction pathways . For analogs like 3'-chloro-5'-fluoro derivatives, fluorine’s inductive effect alters regioselectivity, requiring multi-parameter optimization .

Q. How do structural modifications at the chloro position affect the compound’s pharmacological activity?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For instance, replacing chloro with bulkier groups (e.g., bromo in brodifacoum analogs) enhances binding to vitamin K epoxide reductase, increasing anticoagulant potency . In vitro assays (e.g., receptor binding studies) combined with docking simulations (AutoDock Vina) quantify affinity changes. For example, 4-chloro-N-(4-substituted-phenyl)benzamide derivatives show enhanced GABA receptor modulation .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields for halogenated tetrahydro-biphenyls be resolved?

- Methodological Answer : Conflicting data often arise from variations in catalyst purity or solvent drying. For example, palladium catalysts contaminated with phosphine oxides reduce coupling efficiency. Systematic reproducibility studies under controlled conditions (e.g., anhydrous solvents, glovebox techniques) are critical. Comparative analysis of bromo vs. chloro analogs suggests halogen electronegativity impacts oxidative addition rates, necessitating adjusted catalyst loadings .

Experimental Design Considerations

Q. What strategies minimize byproduct formation during the hydrogenation of biphenyl precursors to tetrahydro derivatives?

- Methodological Answer : Use of heterogeneous catalysts (e.g., Pd/C) under controlled H₂ pressure (1–3 atm) in ethanol reduces over-hydrogenation. Monitoring via TLC or GC-MS identifies intermediates. For sterically hindered systems, transfer hydrogenation with ammonium formate in methanol is preferred. Post-reduction quenching with aqueous NH₄Cl prevents catalyst leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.